N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide
CAS No.: 921565-66-4
Cat. No.: VC4665480
Molecular Formula: C22H24N2O3
Molecular Weight: 364.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921565-66-4 |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.445 |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-methylbenzamide |
| Standard InChI | InChI=1S/C22H24N2O3/c1-5-12-24-18-11-10-17(13-19(18)27-14-22(3,4)21(24)26)23-20(25)16-8-6-15(2)7-9-16/h5-11,13H,1,12,14H2,2-4H3,(H,23,25) |
| Standard InChI Key | QFACUIKOQWLXQP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |
Introduction
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-4-methylbenzamide is a complex organic compound belonging to the class of oxazepine derivatives. These compounds are known for their structural complexity and versatility in organic synthesis, often exhibiting diverse biological activities and potential therapeutic applications. Despite the lack of specific information on this exact compound in the provided search results, related compounds within the oxazepine class offer insights into their general properties and potential uses.
Synthesis and Chemical Reactions
The synthesis of oxazepine derivatives typically involves several key steps, often requiring controlled conditions to optimize yield and selectivity. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used for reaction monitoring. While specific synthesis details for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-4-methylbenzamide are not available, related compounds suggest a complex process involving multiple chemical transformations.
Biological Activity and Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume